N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide, otherwise known as NCM-DMF, is a new and innovative synthetic compound that has been developed to serve a variety of applications in scientific research and laboratory experiments. NCM-DMF is a highly versatile compound that has the potential to revolutionize the way scientists and researchers approach their work. This introduction will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the compound.
Scientific Research Applications
Insecticidal Activities
The synthesis and evaluation of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide derivatives have revealed promising insecticidal properties . These compounds exhibit activity against pests, making them potential candidates for developing environmentally friendly insecticides. Researchers are investigating their mode of action and efficacy against specific insect species.
Anti-Tobacco Mosaic Virus (TMV) Agents
Inspired by the interaction between small molecules and molecular targets, scientists have explored pyrazole derivatives as potential anti-TMV agents . The goal is to design compounds that can inhibit viral assembly by targeting the TMV coat protein. N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide may play a role in this context.
Mechanism of Action
Target of Action
The primary target of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it an attractive target for antiviral agents .
Mode of Action
The design and synthesis of this compound and its derivatives were guided by the structure of the TMV PC protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the TMV. By targeting the TMV PC protein, the compound interferes with the virus’s ability to replicate and spread .
Result of Action
The compound’s action results in a reduction in the activity of the TMV. In particular, it has been found to possess promising activity against the TMV, with some derivatives showing even more potent biological activity .
properties
IUPAC Name |
N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)5-9-7-6(3-8)4-10-11-7/h4-5H,1-2H3,(H,10,11)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMXXWEJUQZOF-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.